Methyl 2-(3-mercaptophenyl)acetate
Description
Properties
CAS No. |
133806-71-0 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
methyl 2-(3-sulfanylphenyl)acetate |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)6-7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3 |
InChI Key |
XFBPQJQVVAADEG-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=CC=C1)S |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-mercaptophenyl)acetate typically involves the esterification of (3-mercaptophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions would be crucial to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-mercaptophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Antimicrobial Activity
Methyl 2-(3-mercaptophenyl)acetate has shown promising results in antimicrobial assays against various bacterial strains, including Mycobacterium tuberculosis. In high-throughput screening studies, compounds similar to this compound demonstrated significant growth inhibition of M. tuberculosis, indicating its potential as a lead compound for developing new antibiotics .
Antioxidant Properties
Research indicates that compounds containing thiol groups exhibit antioxidant activity due to their ability to scavenge free radicals. This compound has been evaluated for its antioxidant capacity, showing effectiveness in neutralizing reactive oxygen species (ROS), which could have implications in treating oxidative stress-related diseases .
Applications in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Michael additions , where it can act as a nucleophile.
- Cross-coupling reactions , facilitating the formation of more complex organic molecules.
These reactions are crucial for synthesizing pharmaceuticals and agrochemicals, showcasing the compound's versatility in synthetic chemistry.
Structure-Activity Relationship Studies
A series of structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to optimize their biological activity against M. tuberculosis. These studies revealed that modifications to the phenyl ring significantly affect antimicrobial potency and selectivity .
Development of Novel Therapeutics
Recent investigations into novel therapeutic agents have identified this compound as a potential scaffold for drug development targeting various diseases, including cancer and bacterial infections. The incorporation of this compound into larger molecular frameworks has been shown to enhance bioactivity while maintaining favorable pharmacokinetic properties .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against M. tuberculosis |
| Antioxidant properties | Scavenges free radicals | |
| Organic Synthesis | Intermediate for complex molecules | Participates in Michael additions |
| Cross-coupling reactions | Facilitates pharmaceutical synthesis |
Mechanism of Action
The mechanism of action of Methyl 2-(3-mercaptophenyl)acetate involves its interaction with cytochrome P450 enzymes, particularly CYP26A1. This enzyme is responsible for the hydroxylation of retinoic acid in the liver. By inhibiting CYP26A1, the compound can modulate retinoic acid levels, which has implications for various biological processes, including cell differentiation and proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:

Key Observations :
- Thiol vs. Halogen/Electron-Withdrawing Groups : The thiol group in this compound offers distinct reactivity compared to halogenated analogs (e.g., 3-Cl or 3-CF₃). Thiols are prone to oxidation and metal binding, whereas halogens enhance stability and influence electronic properties .
- Ester Variations: Methyl 2-phenylacetoacetate contains an acetoacetate group, enabling keto-enol tautomerism, which is absent in the simpler acetate ester of the target compound .
Q & A
Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines). At pH <3, ester hydrolysis dominates (t₁/₂ ~4 h at 37°C); at pH >8, thiol oxidation prevails. Use buffered solutions (PBS, pH 7.4) with 0.1% BSA to mimic physiological conditions. Monitor degradation via UPLC-MS and adjust assay protocols to minimize exposure to light/oxygen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

